molecular formula C9H3BrF6O B14003202 Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-

Cat. No.: B14003202
M. Wt: 321.01 g/mol
InChI Key: YDHKZHOKNCIWJS-UHFFFAOYSA-N
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Description

Its structure features a bromine atom at the 2-position and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzaldehyde backbone. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic aromatic substitutions or condensation reactions, such as the formation of Schiff bases with amines .

Properties

Molecular Formula

C9H3BrF6O

Molecular Weight

321.01 g/mol

IUPAC Name

2-bromo-3,5-bis(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H3BrF6O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-3H

InChI Key

YDHKZHOKNCIWJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Direct Bromination of 3,5-Bis(trifluoromethyl)benzene Derivatives

A key approach to preparing 2-bromo-3,5-bis(trifluoromethyl)benzaldehyde involves selective bromination of 3,5-bis(trifluoromethyl)benzene or its derivatives. The bromination is typically conducted under controlled acidic conditions to achieve regioselectivity and high yield.

Bromination Using N,N'-Dibromo-5,5-dimethylhydantoin in Sulfuric/Acetic Acid
  • Process: 1,3-bis(trifluoromethyl)benzene is brominated with N,N'-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and 96% sulfuric acid at about 45°C.
  • Key parameters: The ratio of acetic acid to sulfuric acid and stirring speed critically influence the reaction rate and selectivity. Faster stirring and the presence of acetic acid reduce bis-bromination side products.
  • Outcome: The process yields 3,5-bis(trifluoromethyl)bromobenzene with assay yields around 93.7%, containing minimal bis-brominated impurities.
  • Advantages: The method is short, efficient, amenable to scale-up, and uses cost-effective reagents.
  • Reference: EP Patent EP1192116A4 (2000).

This intermediate can be further functionalized to introduce the aldehyde group at the 2-position.

Regioselective Metallation and Carboxylation Followed by Functional Group Transformation

An alternative route involves regioselective metalation of 1,3-bis(trifluoromethyl)benzene at the 2-position, followed by electrophilic substitution to introduce functional groups such as aldehydes.

  • Method: Low-temperature metallation using n-butyllithium/tert-butoxide ("LIKOR" reagent) selectively metalates the 2-position between the two trifluoromethyl groups.
  • Subsequent steps: Attempts to directly formylate the metallated intermediate with DMF or ethyl formate failed; however, carboxylation with solid CO₂ gave 2,6-bis(trifluoromethyl)benzoic acid in good yield and purity.
  • Implication: This strategy demonstrates the feasibility of selective functionalization at the 2-position, which can be adapted for aldehyde introduction via reduction of the acid or other transformations.
  • Reference: Chemical research article, ScienceDirect (1998).

Amino-Dehalogenation and Halide Functionalization Routes

Though more relevant for related amine derivatives, the preparation of 3,5-bis(trifluoromethyl)-benzyl halides (e.g., benzyl chloride) via halogenation of benzyl alcohols can be informative.

  • Preparation of 3,5-bis(trifluoromethyl)-benzyl chloride: Reaction of the corresponding benzyl alcohol with thionyl chloride in the presence of DMF at low temperatures yields the benzyl chloride with >99.5% conversion and 96.6% purity.
  • Conditions: The reaction is controlled below 10°C during addition, followed by stirring at 20°C.
  • Purification: Organic phase washing with sodium bicarbonate and sodium hydroxide solutions, followed by distillation.
  • Reference: WO Patent WO2007107818A2 (2007).

While this method is for benzyl halides, similar halogenation strategies and purification protocols can be adapted for the preparation of brominated benzaldehydes.

Multi-step Bromination of Fluorinated Aromatic Precursors

Industrial and laboratory synthesis of related brominated trifluoromethyl aromatics, such as 2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene, involves:

  • Radical bromination: Using N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in solvents like carbon tetrachloride at controlled temperatures (around 80°C).
  • Sequential nitration-bromination: Nitration with HNO₃/H₂SO₄ followed by bromination using Br₂/FeCl₃.
  • Halogen exchange: Catalytic substitution of chlorine or iodine with bromine under copper catalysis.
  • Yields: Range from 40% to 85% depending on method and conditions.
  • Challenges: Regioselectivity and byproduct formation.
  • Reference: BenchChem product description and synthesis overview (2025).

Data Table: Summary of Preparation Methods for Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- and Related Compounds

Method Key Reagents/Conditions Yield (%) Advantages Challenges Reference
Bromination with N,N'-dibromo-5,5-dimethylhydantoin in H₂SO₄/AcOH at 45°C 1,3-bis(trifluoromethyl)benzene, N,N'-dibromo-5,5-dimethylhydantoin, sulfuric acid, acetic acid, 45°C, stirring ~93.7 High selectivity, scalable, cost-effective reagents Requires precise stirring and acid ratio control to avoid bis-bromination
Regioselective metallation with n-BuLi/tert-BuOK followed by carboxylation with CO₂ 1,3-bis(trifluoromethyl)benzene, n-BuLi/tert-BuOK, CO₂ (solid), low temperature Good (not quantified) High regioselectivity Direct formylation failed; requires further steps for aldehyde
Halogenation of benzyl alcohol with thionyl chloride/DMF 3,5-bis(trifluoromethyl)benzyl alcohol, SOCl₂, DMF, 0–20°C >96 High conversion, straightforward purification Requires low temperature control
Radical bromination (NBS, AIBN, CCl₄, 80°C) Fluorinated toluene derivatives, NBS, AIBN, CCl₄, 80°C 60–75 Simple reagents Byproduct formation, moderate yield
Nitration-bromination sequence HNO₃/H₂SO₄ then Br₂/FeCl₃ 40–55 Established methods Regioselectivity control
Halogen exchange catalyzed by Cu KBr, Cu catalyst, DMF, 120°C 70–85 Good yield Catalyst deactivation

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-bromo-3,5-bis(trifluoromethyl)benzoic acid.

    Reduction: 2-bromo-3,5-bis(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Influence : The aldehyde group in the target compound distinguishes it from analogs like 1-bromo-3,5-bis(trifluoromethyl)benzene, enabling participation in condensation reactions (e.g., Schiff base formation) critical for bioactive molecule synthesis . In contrast, the aniline derivative (2-bromo-3,5-bis(trifluoromethyl)aniline) is more suited for coupling reactions or as a building block in heterocyclic chemistry .
  • Electronic Effects: The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitutions. This contrasts with non-fluorinated analogs, which exhibit less pronounced electronic effects.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~323.02) is higher than non-aldehyde analogs like 1-bromo-3,5-bis(trifluoromethyl)benzene (293.00) due to the aldehyde group. The presence of -CF₃ groups typically reduces water solubility but enhances lipid solubility, favoring applications in organic synthesis .
  • Thermal Stability: Trifluoromethyl groups generally improve thermal stability. However, the aldehyde group may introduce reactivity under acidic or basic conditions, necessitating controlled storage (e.g., refrigeration for similar compounds, as noted in ) .

Biological Activity

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-, also known as 2-Bromo-3-(trifluoromethyl)benzaldehyde, is a compound that has garnered attention for its unique chemical structure and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C8_8H4_4BrF3_3O. Its structure includes a benzaldehyde group with bromine and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.

The biological activity of benzaldehyde derivatives often hinges on their ability to interact with biological macromolecules. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability. This structural feature enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes through its electrophilic sites.
  • Cell Membrane Interaction : Enhanced lipophilicity allows it to penetrate cell membranes more effectively, leading to increased bioavailability in cellular environments.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that trifluoromethyl-substituted compounds can induce oxidative stress in cells, contributing to their biological effects .

Antitumor Activity

Research indicates that benzaldehyde derivatives exhibit significant antitumor properties. For instance, studies on trifluoromethyl-substituted compounds have shown their ability to reduce inflammation and promote apoptosis in hepatoma cells by inhibiting the NF-κB pathway . This suggests potential applications in cancer therapeutics.

Anti-inflammatory Properties

The introduction of trifluoromethyl groups in aromatic compounds is associated with enhanced anti-inflammatory activities. These compounds can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .

Antimicrobial Effects

Certain studies have reported that benzaldehyde derivatives possess antimicrobial properties. The structural modifications with bromine and trifluoromethyl groups can enhance their efficacy against various pathogens .

Study 1: Antitumor Activity

In a study published in PMC, researchers synthesized various trifluoromethyl-substituted benzaldehydes and tested their effects on hepatoma cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzaldehyde derivatives. The study demonstrated that these compounds could effectively reduce cytokine production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-Antitumor, Anti-inflammatoryEnzyme inhibition, ROS generation
Trifluoromethyl-substituted BAPsAntitumorNF-κB inhibition
2-Bromo-5-(trifluoromethyl)benzaldehydeAntimicrobialMembrane disruption

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-bromo-3,5-bis(trifluoromethyl)benzaldehyde?

  • Methodology : A two-step approach is recommended. First, introduce trifluoromethyl groups via Ullmann or copper-mediated coupling to 3,5-dibromobenzaldehyde. Second, perform selective bromination at the 2-position using N-bromosuccinimide (NBS) under radical or Lewis acid conditions. Alternatively, adapt condensation reactions involving substituted benzaldehydes (e.g., reflux with triazole derivatives in ethanol/glacial acetic acid) .
  • Key Considerations : Monitor regioselectivity using ¹⁹F NMR to confirm trifluoromethyl group placement and GC-MS to track bromination efficiency.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Identify aldehyde proton (δ ~10 ppm) and aromatic protons influenced by electron-withdrawing groups.
  • ¹⁹F NMR : Resolve trifluoromethyl signals (δ -60 to -65 ppm) and assess symmetry .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • HPLC : Verify purity (>95%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How do the trifluoromethyl and bromo substituents influence electronic properties and reactivity in cross-coupling reactions?

  • Electronic Effects : The trifluoromethyl groups act as strong electron-withdrawing meta-directors, polarizing the aromatic ring and deactivating it toward electrophilic substitution. Bromine at the ortho position enhances leaving-group ability in nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura couplings.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) or DFT calculations to map electron density distribution .

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed couplings involving this benzaldehyde?

  • Analysis : Discrepancies may arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (THF vs. DMF), or competing side reactions (e.g., aldehyde oxidation).
  • Optimization : Conduct Design of Experiments (DoE) to evaluate factors like temperature (55–100°C), ligand type (e.g., XPhos), and additive effects (e.g., Cs₂CO₃). Reference palladium-mediated protocols in for analogous brominated substrates .

Q. How can computational models predict regioselectivity in derivatization reactions?

  • Approach : Use DFT (e.g., B3LYP/6-31G*) to calculate Fukui indices or local softness parameters, identifying reactive sites for nucleophilic/electrophilic attacks. Compare with experimental outcomes from SNAr or transition-metal-catalyzed reactions.
  • Validation : Cross-reference computed Mulliken charges with observed reaction pathways (e.g., meta vs. para substitution in trifluoromethylated systems) .

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